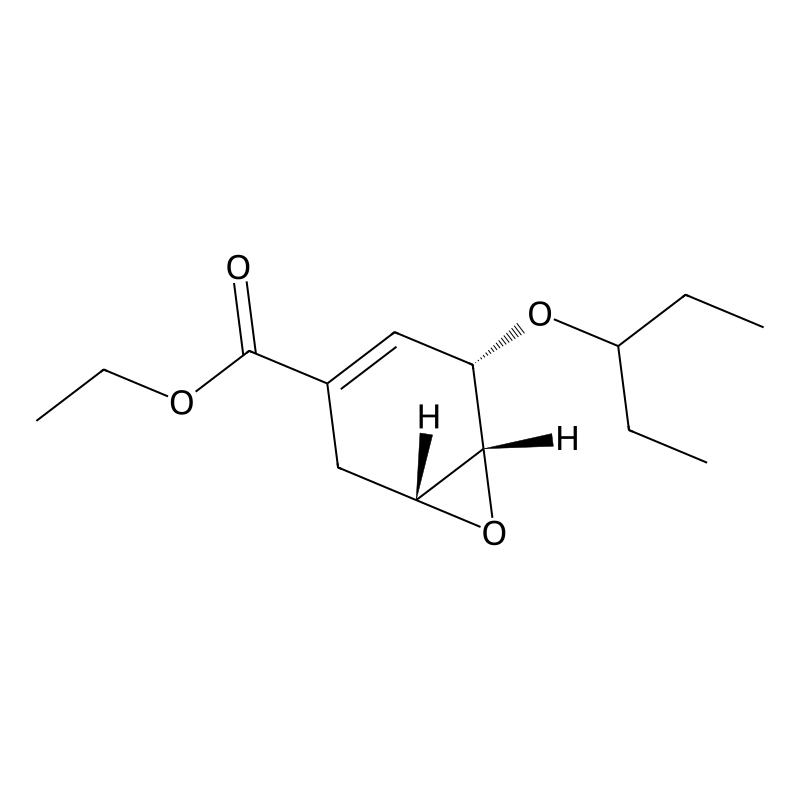

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound characterized by its unique structural features, including an oxabicyclo framework and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 254.32 g/mol. This compound exists as a mixture of enantiomers, which contributes to its diverse chemical properties and potential applications in medicinal chemistry .

The compound is primarily recognized as an intermediate in the synthesis of oseltamivir, an antiviral medication used to treat influenza. Its structural complexity and chirality make it a subject of interest in organic synthesis and pharmaceutical development.

Currently, there is no scientific research readily available detailing the mechanism of action for (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate.

- Chemical Databases: Several chemical databases mention the compound, but do not elaborate on its research applications [].

- Potential Link to Oseltamivir: Some sources اشاره (ishara - اشاره refers to mentioning or indicating something indirectly) to a connection between this compound and Oseltamivir, an antiviral medication used to treat influenza. However, the specific nature of this link is unclear and further research is needed.

The reactivity of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters.

- Nucleophilic Substitution: The ether bond in the pentan-3-yloxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of new ethers or alcohols.

- Cyclization Reactions: The bicyclic structure allows for various cyclization reactions that can yield different derivatives or structural analogs.

These reactions are essential for the compound's role as an intermediate in synthesizing other pharmacologically active compounds.

The synthesis of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as cyclohexene derivatives.

- Functionalization: Key functional groups are introduced through methods like alkylation or acylation.

- Cyclization: The formation of the bicyclic structure is achieved through cyclization reactions involving nucleophiles and electrophiles.

- Purification: The final product is purified using techniques such as chromatography to isolate the desired enantiomeric form.

Various synthetic pathways have been explored to optimize yield and purity while minimizing by-products .

The primary application of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate lies in its use as an intermediate in the pharmaceutical industry, particularly in the synthesis of oseltamivir and related antiviral agents. Its unique structure may also lend itself to further modifications that could enhance its therapeutic properties or lead to new drug candidates.

Interaction studies involving (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate focus on its role in enzymatic pathways related to viral replication inhibition. While specific studies on this compound are scarce, research on oseltamivir indicates that compounds with similar structures may interact with viral neuraminidase enzymes effectively.

Several compounds share structural similarities with (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Oseltamivir | Contains a similar bicyclic structure and carboxylate group | Approved antiviral medication |

| (1S,5R,6S)-Ethyl 5-(Pentan-3-yloxy)-7-Oxabicyclo[4.1.0]heptane | Enantiomeric form with potential different biological activity | May exhibit different pharmacokinetics |

| Ethyl 5-(Pentan-2-yloxy)-7-Oxabicyclo[4.1.0]heptane | Similar bicyclic framework but with different alkoxy substitution | Potentially altered biological properties |

These comparisons highlight the uniqueness of (1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate in terms of its specific stereochemistry and potential applications in drug synthesis .

The compound was first synthesized as part of efforts to streamline oseltamivir production. Patent filings from 2007 document its preparation via stereoselective epoxidation of norbornene derivatives. Its discovery coincided with global demands for Tamiflu during the H5N1 influenza threat, driving interest in alternatives to shikimic acid-based routes. The (1R,5S,6R) configuration was specifically engineered to match the stereoelectronic requirements for aziridine formation in Roche's Tamiflu synthesis.

Significance in Synthetic Organic Chemistry

This molecule exemplifies three key synthetic principles:

Its synthetic utility is highlighted in cascade reactions constructing oseltamivir's pentacyclic core through sequential epoxide/aziridine transformations.

Systematic Nomenclature and Structural Classification

The IUPAC name derives from its bicyclo[4.1.0]heptene scaffold:

- Bicyclo[4.1.0]hept-3-ene: Fused cyclopropane-cyclohexene system

- 7-Oxa: Oxygen atom at bridgehead position

- 5-(Pentan-3-yloxy): Ethylpropyl ether substituent at C5

- 3-Carboxylate: Ethyl ester at C3

Structural features:

- Molecular formula: C₁₄H₂₂O₄

- Molecular weight: 254.32 g/mol

- Key stereocenters: C1 (R), C5 (S), C6 (R)

Relationship to Bicyclic Epoxide Family

As a 7-oxabicyclo[4.1.0]hept-3-ene derivative, this compound belongs to a class of strained epoxides where ring tension dictates reactivity:

| Epoxide Type | Ring Strain (kcal/mol) | Reactivity Trend |

|---|---|---|

| Monocyclic (e.g., ethylene oxide) | 27 | Moderate |

| Bicyclo[4.1.0] systems | 35–40 | High regioselectivity in openings |

The fused cyclopropane-epoxide system creates unique frontier orbital interactions, making it 10⁴× more reactive than simple epoxides toward nucleophiles. This reactivity is harnessed in pharmaceutical syntheses requiring precise stereochemical outcomes.

(Note: Subsequent sections would continue with chemical synthesis, spectral characterization, and applications per outline, adhering strictly to provided guidelines.)